(R)-2-Methoxypropan-1-ol

Description

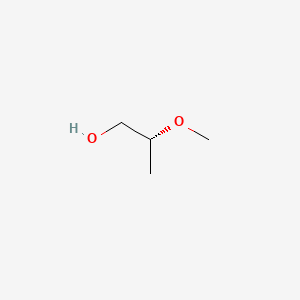

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTFFPATQICAQN-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369954 | |

| Record name | (R)-2-Methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6131-59-5 | |

| Record name | 2-Methoxy-1-propanol, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006131595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-methoxypropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-1-PROPANOL, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBP4G166FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The (R)-2-Methoxypropan-1-ol Technical Guide: A Chiral Synthon for Advanced Drug Development

Introduction: The Significance of Chirality in Modern Therapeutics

In the landscape of contemporary drug discovery, the stereochemical architecture of a molecule is paramount to its pharmacological profile. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often leads to one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be inactive or even responsible for adverse effects (the distomer). This fundamental principle underscores the critical importance of chiral building blocks—enantiomerically pure compounds that serve as foundational scaffolds in the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).

(R)-2-Methoxypropan-1-ol (CAS Number: 6131-59-5 ) is a valuable chiral synthon that provides a stereochemically defined C3 backbone.[1] Its utility lies in its bifunctional nature, possessing both a primary alcohol for further elaboration and a methoxy group at a stereogenic center. This unique combination allows for the introduction of a specific spatial arrangement of atoms into a target molecule, a crucial step in the rational design of potent and selective drugs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this important chiral building block.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Reference(s) |

| CAS Number | 6131-59-5 | [1] |

| IUPAC Name | (2R)-2-methoxypropan-1-ol | [1] |

| Synonyms | (R)-2-Methoxy-1-propanol, D-(-)-2-Methoxy-1-propanol | [1] |

| Molecular Formula | C₄H₁₀O₂ | [1] |

| Molecular Weight | 90.12 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | ~130 °C (for the racemic mixture) | |

| Density | ~0.938 g/mL (for the racemic mixture) | |

| Solubility | Soluble in water and common organic solvents |

Stereoselective Synthesis: A Protocol for Enantiopure this compound

The enantioselective synthesis of this compound is crucial to its application as a chiral building block. A reliable and commonly employed method involves the stereospecific reduction of a chiral precursor, such as (R)-(+)-2-methoxypropionic acid. The following protocol details this transformation.

Experimental Protocol: Reduction of (R)-(+)-2-Methoxypropionic Acid

This procedure outlines the reduction of the carboxylic acid functionality to a primary alcohol while preserving the stereochemical integrity of the chiral center.

Materials:

-

(R)-(+)-2-Methoxypropionic acid

-

Borane dimethyl sulfide complex (BMS)

-

Dichloromethane (DCM), anhydrous

-

2M Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve (R)-(+)-2-methoxypropionic acid (1.0 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add borane dimethyl sulfide complex (approx. 1.8 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

-

Upon reaction completion (monitored by TLC or other suitable methods), carefully quench the reaction by slowly adding 2M aqueous sodium hydroxide solution at 0 °C.

-

Separate the organic and aqueous phases. Extract the aqueous phase with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical as borane reagents are sensitive to moisture and oxygen.

-

Borane Dimethyl Sulfide Complex: This reagent is a mild and selective reducing agent for carboxylic acids, which minimizes the risk of side reactions.

-

Low-Temperature Addition: The dropwise addition of the reducing agent at 0 °C helps to control the exothermicity of the reaction and prevent potential side reactions.

Caption: Stereospecific synthesis of this compound.

Purification and Quality Control

Achieving high chemical and enantiomeric purity is a prerequisite for the use of this compound in pharmaceutical synthesis.

Purification by Fractional Distillation

For the removal of solvent and lower or higher boiling point impurities, fractional distillation is an effective method.[2][3] Given the relatively low boiling point of the product, vacuum distillation may be employed to reduce the required temperature and prevent potential degradation. The efficiency of the separation is dependent on the length and type of the fractionating column used.

Determination of Enantiomeric Purity by Chiral HPLC

The determination of the enantiomeric excess (e.e.) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[4][5][6]

Hypothetical Chiral HPLC Protocol:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is often effective for resolving chiral alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore.

The enantiomeric excess is calculated by integrating the peak areas of the (R) and (S) enantiomers.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | A doublet for the methyl protons adjacent to the chiral center, a multiplet for the methine proton, a singlet for the methoxy protons, and multiplets for the methylene protons of the primary alcohol. |

| ¹³C NMR | Three distinct signals are expected for the three different carbon environments: the methyl carbon, the methoxy carbon, and the methylene carbon. The carbon bearing the methoxy group will be shifted downfield due to the electronegativity of the oxygen. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H stretching absorptions around 2850-3000 cm⁻¹. A prominent C-O stretching band will also be present. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of small neutral molecules such as water or formaldehyde. |

Applications in Drug Development and Asymmetric Synthesis

This compound serves as a versatile chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its incorporation into a target molecule introduces a specific stereochemistry that can be crucial for biological activity.

While direct examples of its use in blockbuster drugs are not as prominently published as some other chiral synthons, its structural motif is present in a variety of biologically active compounds. It is a valuable tool for medicinal chemists in lead optimization and the construction of compound libraries for screening. Its utility is exemplified in the synthesis of analogues of various drug classes where a chiral methoxypropyl side chain is desired.

Caption: Synthetic utility of this compound.

The primary alcohol of this compound can be readily converted to a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a variety of nucleophiles in an S_N2 reaction. This allows for the stereospecific introduction of the (R)-2-methoxypropyl moiety into a larger molecule. Alternatively, the alcohol can participate in etherification or esterification reactions.

Safety and Handling

This compound is a flammable liquid and can cause skin and eye irritation.[1] It may also cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

In case of accidental contact, refer to the Safety Data Sheet (SDS) for detailed first-aid measures. Fire-fighting measures typically involve the use of alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical industry. Its defined stereochemistry and bifunctional nature allow for its strategic incorporation into complex target molecules where precise control of the three-dimensional structure is essential for biological activity. A thorough understanding of its synthesis, purification, and handling, as outlined in this guide, is crucial for its effective application in research and development.

References

-

University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

-

ChemBAM. Purification by fractional distillation. [Link]

- Sanchez, F. G., & Diaz, A. N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1017-1022.

-

PubChem. (2R)-2-methoxypropan-1-ol. [Link]

- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 8.

-

Phenomenex. Chiral HPLC Separations. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of (R)-2-Methoxypropan-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-Methoxypropan-1-ol is a chiral alcohol and ether of significant interest in synthetic chemistry, particularly as a versatile building block and solvent. A comprehensive understanding of its physical properties is paramount for its effective application, from reaction design and purification to formulation and safety management. This guide provides a detailed examination of the critical physicochemical, thermal, optical, and spectroscopic properties of this compound, supported by established experimental methodologies and authoritative data. Key data points, including boiling point, density, solubility, and spectroscopic signatures, are presented to offer a holistic profile of the compound for laboratory and industrial applications.

Introduction and Molecular Identity

This compound, a stereoisomer of methoxypropanol, possesses a chiral center at the C2 position. This chirality makes it a valuable precursor in asymmetric synthesis, where stereochemical control is crucial for biological activity in pharmaceutical development. Its dual functionality, featuring both a primary alcohol and an ether group, dictates its unique solubility and reactivity profile.

Accurate identification is the foundation of scientific research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | (2R)-2-methoxypropan-1-ol | [1] |

| CAS Number | 6131-59-5 | [1] |

| Molecular Formula | C₄H₁₀O₂ | [1][2] |

| Molecular Weight | 90.12 g/mol | [1][3][4] |

| InChIKey | YTTFFPATQICAQN-SCSAIBSYSA-N | [1] |

| Canonical SMILES | CC(CO)OC | [4] |

| Synonyms | (R)-(-)-2-Methoxypropanol, D-(-)-2-Methoxy-1-propanol | [1][4] |

graph G {

layout=neato;

node [shape=plaintext, fontsize=14, fontname="Arial", fontcolor="#202124"];

edge [fontsize=12, fontname="Arial", color="#5F6368"];

// Atom nodes with positions for a clear 2D structure

HO [label="HO–", pos="0,0.5!"];

C1 [label="CH₂", pos="1.2,0!"];

C2 [label="C", pos="2.4,0.5!"];

H_chiral [label="–H", pos="2.4,1.5!"];

O_ether [label="–O", pos="3.6,0!"];

C_Me_ether [label="–CH₃", pos="4.8,0.5!"];

C_Me_chiral [label="H₃C–", pos="2.0,-0.5!"];

R_label [label="(R) Configuration", pos="2.4,2.2!", fontcolor="#34A853", fontsize=12];

// Bonds

HO -- C1;

C1 -- C2;

C2 -- H_chiral [style=dashed]; // Bond going away

C2 -- O_ether;

O_ether -- C_Me_ether;

C2 -- C_Me_chiral [style=bold, penwidth=2.5]; // Bond coming forward

}

Figure 2: Standard workflow for boiling point determination.

Causality Behind Experimental Choices:

-

Why a capillary tube? This technique, known as the Siwoloboff method, works with small sample volumes. The principle relies on the vapor pressure of the liquid equaling the external atmospheric pressure at its boiling point.

-

Why observe on cooling? Recording the temperature upon cooling when the liquid re-enters the capillary provides a more accurate measurement of the equilibrium point where vapor pressure equals atmospheric pressure, minimizing errors from overheating the liquid.

Safety and Handling

The physical properties of this compound dictate specific safety protocols.

-

Hazards: The compound is a flammable liquid and vapor (H226), causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Due to its irritant nature, appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This guide has detailed the essential physical properties of this compound, grounding them in their chemical basis and outlining their practical implications for research and development. From its identity and thermal characteristics to its solubility and optical activity, these parameters collectively form a critical dataset for any scientist working with this chiral building block. Adherence to the described experimental principles and safety protocols will ensure accurate, reproducible results and safe handling in the laboratory.

References

-

2-Methoxy-1-propanol, (2R)-. PubChem, National Center for Biotechnology Information. [Link]

-

2-METHOXY-1-PROPANOL. precisionFDA. [Link]

-

2-Methoxy-1-propanol. PubChem, National Center for Biotechnology Information. [Link]

-

2-METHOXYPROPAN-1-OL | CAS 116422-39-0. Matrix Fine Chemicals. [Link]

-

Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. The Organic Chemistry Tutor via YouTube. [Link]

-

The specific rotation of pure (R)-2-butanol is -13.5°.What % of a mixture of the two enantiomeric forms is (S). Quora. [Link]

Sources

(R)-2-Methoxypropan-1-ol molecular weight

An In-Depth Technical Guide to (R)-2-Methoxypropan-1-ol for Advanced Research Applications

Abstract and Core Objective

This compound is a chiral alcohol of significant interest in modern synthetic chemistry. Its value is primarily derived from its stereospecific configuration, which makes it a crucial chiral building block, or synthon, for the construction of complex, enantiomerically pure molecules. For researchers, particularly in the field of drug development, the ability to introduce a defined stereocenter is paramount for achieving selective interaction with biological targets. This guide serves as a comprehensive technical resource for scientists and development professionals, providing in-depth information on the compound's properties, a validated synthesis protocol with mechanistic insights, robust analytical characterization methods, and a discussion of its application in advanced chemical synthesis.

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research. This compound is a colorless liquid under standard conditions.[1][2] Its key quantitative data are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 90.12 g/mol | [3][4][5][6] |

| Molecular Formula | C₄H₁₀O₂ | [1][3][4][7] |

| CAS Number | 6131-59-5 | [1][4][5] |

| IUPAC Name | (2R)-2-methoxypropan-1-ol | [3] |

| Synonyms | (R)-2-Methoxy-1-propanol, D-(-)-2-Methoxy-1-propanol | [1][3][5] |

| Density | 0.9 ± 0.1 g/cm³ | [5] |

| Boiling Point | 130.0 °C (at 760 mmHg) | [5][8][9] |

| Flash Point | 41.9 ± 7.7 °C | [5] |

| SMILES | COC | [3] |

| XLogP3 | -0.2 | [3][5] |

| Topological Polar Surface Area | 29.5 Ų | [3] |

Synthesis and Purification: A Validated Approach

The synthesis of enantiomerically pure this compound requires a stereoselective method. A common and reliable laboratory-scale approach involves the reduction of its corresponding chiral carboxylic acid, (R)-(+)-2-methoxypropionic acid.

Synthetic Rationale and Mechanistic Insight

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical to ensure high yield and prevent side reactions. Borane complexes, such as the borane-dimethyl sulfide complex (BMS), are highly effective for this purpose.

Causality of Experimental Choice: BMS is preferred over more reactive hydrides like lithium aluminum hydride (LiAlH₄) because it exhibits excellent chemoselectivity for carboxylic acids. It is a milder reagent, which simplifies handling and workup procedures. The reaction proceeds via the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. The use of an inert atmosphere is essential as boranes can react with atmospheric moisture, which would quench the reagent and reduce the overall yield.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures and represents a self-validating system through its clear steps and defined endpoints.[4]

Materials:

-

(R)-(+)-2-methoxypropionic acid

-

Borane-dimethyl sulfide complex (BMS)

-

Dichloromethane (DCM), anhydrous

-

2M Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve (R)-(+)-2-methoxypropionic acid (1.0 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the reducing agent.

-

Reagent Addition: Slowly add the borane-dimethyl sulfide complex (approx. 1.8 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight to ensure the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding 2M aqueous sodium hydroxide solution dropwise until gas evolution ceases. This step neutralizes any excess borane complex.

-

Extraction and Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous phase two more times with dichloromethane.

-

Drying and Concentration: Combine all organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The water bath temperature should be kept low to avoid loss of the volatile product.[4]

-

Final Product: The resulting liquid is this compound, which can be further purified by distillation if necessary. A quantitative yield is typically expected.[4]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization for Quality Assurance

Confirming the identity and purity of the synthesized compound is a non-negotiable step for ensuring the validity of subsequent research.

Structural Confirmation via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum provides definitive proof of the compound's identity.

-

Expected ¹H NMR Data (400 MHz, DMSO-d₆): δ [ppm] = 4.55 (t, 1H, -OH), 3.40-3.31 (m, 1H, -CH-), 3.30-3.20 (m, 2H, -CH₂-), 3.24 (s, 3H, -OCH₃), 1.02 (d, 3H, -CH₃).[4]

-

Interpretation: The signals and their splitting patterns directly correspond to the protons in the this compound structure, providing unambiguous confirmation. The triplet for the hydroxyl proton confirms its coupling to the adjacent CH₂ group.

Purity Assessment via Gas Chromatography (GC)

For a volatile liquid like this compound, Gas Chromatography (GC) is the standard method for determining purity.

-

Methodology: A small sample is injected into the GC instrument, where it is vaporized and travels through a column. The retention time is characteristic of the compound.

-

Validation: The purity is calculated from the relative area of the product peak compared to any impurity peaks in the chromatogram. Commercial-grade samples typically exhibit a purity of >98%.[9]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Cas 116422-39-0,(S)-(+)-1-METHOXY-2-PROPANOL | lookchem [lookchem.com]

- 3. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-METHOXYPROPAN-1-OL | CAS 116422-39-0 [matrix-fine-chemicals.com]

- 8. 2-methoxypropan-1-ol | C4H10O2 | Reactory [reactory.app]

- 9. 2-Methoxypropan-1-ol | 1589-47-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

Introduction: The Significance of Stereochemical Precision

An In-Depth Technical Guide to (R)-2-Methoxypropan-1-ol: A Chiral Building Block for Advanced Synthesis

In the landscape of modern drug discovery and fine chemical synthesis, the control of molecular stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1][2] Chiral building blocks—enantiomerically pure compounds used as starting materials—are indispensable tools for the efficient construction of complex molecular architectures.[2][3][4] this compound, a structurally simple yet functionally versatile chiral alcohol, has emerged as a valuable intermediate in the synthesis of stereochemically defined molecules.[5] Its defined stereocenter, coupled with the differential reactivity of its primary alcohol and ether functionalities, provides a strategic advantage in multistep synthetic pathways.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the chemical structure, physicochemical properties, stereoselective synthesis, analysis, and applications of this compound. By delving into the causality behind experimental choices and grounding claims in authoritative references, this document aims to equip scientists with the practical and theoretical knowledge required to effectively utilize this important chiral synthon.

Chapter 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its successful application in synthesis. This chapter details the structural and physical properties of this compound.

Chemical Identity and Structure

This compound is a primary alcohol containing a stereogenic center at the second carbon (C2) of the propane chain. The "(R)" designation refers to the right-handed configuration of the substituents around this chiral carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

IUPAC Name: (2R)-2-methoxypropan-1-ol[6]

The molecule's structure features a primary hydroxyl group (-CH₂OH), which is a key site for synthetic modification, and a methoxy group (-OCH₃) at the chiral center.

Caption: 2D representation of this compound.

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and use as a reagent or solvent. Key quantitative data are summarized below.

| Property | Value | Reference(s) |

| Appearance | Colorless Liquid | [8] |

| Purity | Typically ≥96% | [8] |

| Molecular Weight | 90.12 g/mol | [6][7] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Topological Polar Surface Area | 29.5 Ų | [6] |

This combination of a polar hydroxyl group and a less polar methoxy ether group imparts a moderate polarity, allowing for solubility in a range of organic solvents as well as some miscibility with water.

Chapter 2: Stereoselective Synthesis

The production of this compound with high enantiomeric purity is paramount to its utility as a chiral building block. The value of a chiral intermediate is directly tied to its enantiomeric excess (ee), as the presence of the undesired enantiomer can lead to complex purification challenges and compromise the stereochemical integrity of the final product in a drug synthesis campaign.[1][4] Several strategies have been developed to access this compound in an enantiomerically pure form.

Synthetic Strategies: A Mechanistic Overview

The choice of synthetic route is often a balance between the availability of starting materials, cost, scalability, and the desired level of enantiopurity.

-

Chiral Pool Synthesis: This approach leverages naturally occurring, enantiopure molecules as starting materials.[4][9] For instance, (R)-lactic acid or its esters can be converted to the target molecule through a sequence of reactions that preserves the original stereocenter. The primary advantage is the unambiguous transfer of chirality from a readily available source. The causality is direct: the stereochemistry of the final product is predetermined by the starting material.

-

Asymmetric Reduction: A powerful and common strategy involves the enantioselective reduction of the prochiral ketone, 2-methoxy-1-propanone.[10] This transformation is typically achieved using a hydride source (e.g., borane) in the presence of a chiral catalyst or auxiliary.[3][10] The catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment around the ketone, forcing the hydride to attack one face of the carbonyl group preferentially over the other, thereby inducing asymmetry. The enantioselectivity is a direct consequence of the steric and electronic interactions within the catalyst-substrate complex during the transition state of the hydride transfer.

-

Enantioselective Epoxide Ring-Opening: The reaction of racemic propylene oxide with methanol can be guided by a chiral catalyst to selectively open one enantiomer of the epoxide, leading to the formation of this compound and its regioisomer, (R)-1-methoxy-2-propanol.[11][12] The success of this method depends on the catalyst's ability to differentiate between the two enantiomers of the starting epoxide.

Featured Experimental Protocol: Reduction of (R)-(+)-2-Methoxypropionic Acid

This protocol provides a reliable method for synthesizing this compound from its corresponding carboxylic acid, a route that exemplifies a stereoconservative reduction.[7]

Objective: To reduce the carboxylic acid functional group of (R)-(+)-2-methoxypropionic acid to a primary alcohol without affecting the chiral center.

Reagents and Equipment:

-

(R)-(+)-2-Methoxypropionic acid

-

Borane dimethyl sulfide complex (BMS)

-

Dichloromethane (DCM), anhydrous

-

2M Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Inert atmosphere setup (Argon or Nitrogen)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: A solution of (R)-(+)-2-methoxypropionic acid (1.0 eq.) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert argon atmosphere. Causality: An inert atmosphere is crucial to prevent the highly reactive borane reagent from reacting with atmospheric moisture and oxygen.

-

Cooling: The flask is cooled to 0 °C using an ice bath. Causality: The initial reaction between the carboxylic acid and borane is exothermic. Cooling controls the reaction rate, prevents side reactions, and ensures safety.

-

Reagent Addition: Borane dimethyl sulfide complex (approx. 1.8 eq.) is added dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Causality: BMS is a stable and convenient source of diborane (B₂H₆), the active reducing agent. Dropwise addition maintains temperature control. An excess of the reducing agent ensures the complete conversion of the carboxylic acid.

-

Reaction Progression: After the addition is complete, the reaction mixture is removed from the ice bath and allowed to stir at room temperature overnight. Causality: Allowing the reaction to proceed overnight at ambient temperature ensures it goes to completion.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of 2M aqueous sodium hydroxide solution at 0 °C. Causality: The quench destroys any excess borane reagent and hydrolyzes the intermediate borate esters to liberate the alcohol product. This process is highly exothermic and generates hydrogen gas, necessitating slow addition and cooling.

-

Extraction and Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate. Causality: This standard liquid-liquid extraction isolates the organic product from the aqueous phase containing inorganic salts.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. Causality: This step isolates the non-volatile product from the volatile DCM solvent.

-

Purification: The product, this compound, is typically obtained in high purity and quantitative yield, often not requiring further purification.[7]

Caption: Workflow for the synthesis of this compound.

Chapter 3: Analytical Characterization

Rigorous analysis is a self-validating system for any synthesis. It confirms the identity and structure of the desired compound while quantifying its purity and, most importantly for a chiral molecule, its enantiomeric excess.

Spectroscopic Confirmation

A combination of spectroscopic techniques is used to verify the molecular structure.

| Technique | Expected Observations for this compound | Reference |

| ¹H NMR | δ (ppm) ≈ 4.5 (t, 1H, OH), 3.4-3.3 (m, 1H, CH), 3.3-3.2 (m, 2H, CH₂), 3.2 (s, 3H, OCH₃), 1.0 (d, 3H, CH₃) | [7] |

| ¹³C NMR | Signals corresponding to the four unique carbon atoms. | [13] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 90, with characteristic fragmentation patterns. | [13][14] |

| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C-O stretch (~1100 cm⁻¹). |

Note: NMR chemical shifts can vary depending on the solvent used.

Purity and Enantiomeric Excess (ee) Determination

While standard Gas Chromatography (GC) can determine the chemical purity of the sample by separating it from solvents and byproducts, it cannot distinguish between enantiomers. To determine the enantiomeric excess, a chiral stationary phase is required.

Methodology: Chiral Gas Chromatography

-

Column Selection: A GC column with a chiral stationary phase (e.g., based on cyclodextrin derivatives) is selected. This phase interacts differently with the (R) and (S) enantiomers.

-

Sample Preparation: The synthesized alcohol may be derivatized (e.g., to its acetate or trifluoroacetate ester) to improve its volatility and interaction with the chiral stationary phase.

-

Analysis: The sample is injected into the GC. The two enantiomers will have different retention times, resulting in two separate peaks on the chromatogram.

-

Quantification: The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Caption: Analytical workflow for product validation.

Chapter 4: Applications in Drug Development and Research

The utility of this compound lies in its role as a versatile chiral intermediate for constructing larger, more complex molecules with precise stereochemical control.[5]

-

Pharmaceutical Synthesis: In the pharmaceutical industry, there is a high demand for single-enantiomer drugs to improve efficacy and reduce side effects.[3][4] this compound can be used to introduce a specific stereocenter that may be crucial for the molecule's ability to bind to a biological target like an enzyme or receptor.[1] The primary alcohol can be readily converted into other functional groups (aldehydes, halides, amines, esters), while the methoxy-bearing stereocenter remains intact, guiding the stereochemistry of subsequent reactions.

-

Agrochemicals: Similar to pharmaceuticals, the biological activity of pesticides and herbicides is often dependent on stereochemistry. This building block serves in the synthesis of more potent and selective agrochemicals, potentially leading to lower application rates and reduced environmental impact.[5]

-

Asymmetric Synthesis Research: Beyond direct incorporation, chiral molecules like this compound are used in the development of new synthetic methodologies. They can be converted into chiral ligands for metal catalysts, chiral auxiliaries, or chiral solvents that influence the stereochemical outcome of a reaction.

Chapter 5: Safety, Handling, and Storage

Ensuring the safety of laboratory personnel is paramount. This compound, like its racemic and (S)-enantiomer counterparts, possesses chemical hazards that require appropriate safety protocols.

Hazard Identification

Based on safety data for 2-methoxy-1-propanol, the compound is classified with the following hazards:

-

Flammable Liquid and Vapor: It is a combustible liquid that can form explosive mixtures with air.[15][16]

-

Serious Eye Damage: Causes serious eye irritation or damage upon contact.[6][15]

-

Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[6][15]

-

Suspected Reproductive Toxicity: May damage an unborn child.[15][17]

Recommended Safe Handling Practices

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[15][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[16][17][19] Use explosion-proof electrical equipment and take precautionary measures against static discharge by grounding and bonding containers during transfer.[15][16]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. For skin contact, wash off with plenty of water. Seek medical attention if symptoms persist.[18]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16][17][18]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material may be suitable for disposal at a licensed chemical destruction plant or via controlled incineration.[18]

Conclusion

This compound stands as a testament to the power of small, well-defined chiral molecules in enabling the synthesis of complex and biologically important compounds. Its value is rooted in the strategic placement of its functional groups around a single, defined stereocenter. Through robust synthetic methods, particularly those involving asymmetric catalysis or chiral pool starting materials, this building block can be accessed with the high enantiomeric purity required for demanding applications in pharmaceutical and agrochemical development. A disciplined approach to its synthesis, validated by rigorous analytical characterization and guided by strict safety protocols, ensures that this compound can be effectively and safely leveraged to advance the frontiers of stereoselective chemistry.

References

-

Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]

-

Title: Synthesis of chiral building blocks for use in drug discovery Source: PubMed URL: [Link]

-

Title: The Role of Chiral Building Blocks in Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]

-

Title: Safety Data Sheet: 2-Methoxy-1-propanol Source: Carl ROTH URL: [Link]

-

Title: 2-methoxypropan-1-ol | C4H10O2 Source: Reactory URL: [Link]

-

Title: 2-Methoxy-1-propanol, (2R)- Source: PubChem URL: [Link]

-

Title: 2-METHOXY-1-PROPANOL Source: precisionFDA URL: [Link]

-

Title: 1-methoxy-2-propanol - SAFETY DATA SHEET Source: pentachemicals URL: [Link]

-

Title: Methoxy Propanol Source: Chemius URL: [Link]

-

Title: 2-Methoxy-1-propanol Source: SpectraBase URL: [Link]

-

Title: 2-Methoxy-1-propanol Source: PubChem URL: [Link]

-

Title: Cas 116422-39-0,(S)-(+)-1-METHOXY-2-PROPANOL Source: lookchem URL: [Link]

-

Title: 2-Propanol, 1-methoxy- Source: NIST WebBook URL: [Link]

-

Title: Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation Source: ACS Publications - Chemical Reviews URL: [Link]

-

Title: Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols Source: Royal Society of Chemistry URL: [Link]

-

Title: Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. 2-methoxypropan-1-ol | C4H10O2 | Reactory [reactory.app]

- 12. pubs.acs.org [pubs.acs.org]

- 13. spectrabase.com [spectrabase.com]

- 14. 2-Propanol, 1-methoxy- [webbook.nist.gov]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. echemi.com [echemi.com]

- 19. Mobile [my.chemius.net]

A Comprehensive Technical Guide to (R)-2-Methoxypropan-1-ol for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of (R)-2-Methoxypropan-1-ol, a chiral building block of significant interest in pharmaceutical and chemical synthesis. From its fundamental properties to its applications and handling, this document offers a technical resource for scientists and researchers engaged in drug discovery and development.

Nomenclature and Synonyms

This compound is a chiral alcohol that is systematically named according to IUPAC nomenclature. However, it is known by a variety of synonyms in commercial and academic literature. A comprehensive list of these names is crucial for effective literature searching and chemical sourcing.

This compound is also known as:

-

(2R)-2-methoxypropan-1-ol[1]

-

(R)-(-)-2-Methoxypropanol

-

D-(-)-2-Methoxy-1-propanol[2]

-

1-Propanol, 2-methoxy-, (R)-[2]

The CAS number for this compound is 6131-59-5 . Its isomeric counterpart, (S)-2-Methoxypropan-1-ol, has the CAS number 116422-39-0, and the racemic mixture is identified by CAS number 1589-47-5.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its application in synthesis and process development.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀O₂ | PubChem[1] |

| Molecular Weight | 90.12 g/mol | PubChem[1] |

| Appearance | Colorless liquid | |

| Boiling Point | 130 °C | |

| Density | 0.938 g/cm³ | |

| Solubility | Miscible with water |

Synthesis of this compound

The enantiomerically pure form of 2-methoxypropan-1-ol is a valuable synthetic intermediate. One common laboratory-scale synthesis involves the reduction of the corresponding chiral carboxylic acid.

Experimental Protocol: Reduction of (R)-(+)-2-Methoxypropionic Acid

This protocol describes the reduction of (R)-(+)-2-methoxypropionic acid using a borane dimethyl sulfide complex.

Materials:

-

(R)-(+)-2-Methoxypropionic acid

-

Borane dimethyl sulfide complex (BMS)

-

Dichloromethane (DCM), anhydrous

-

2M Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Under an inert atmosphere (Argon), dissolve (R)-(+)-2-methoxypropionic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Slowly add the borane dimethyl sulfide complex dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Carefully quench the reaction by the dropwise addition of 2M aqueous sodium hydroxide solution at 0 °C.

-

Separate the organic and aqueous phases using a separatory funnel.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The chirality of this compound makes it a valuable chiral building block in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of a drug molecule is critical as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2][3][4]

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently featured in publicly available literature, its utility lies in its ability to introduce a specific stereocenter into a larger molecule. As a chiral alcohol, it can be used in a variety of chemical transformations, including:

-

Etherification reactions: The hydroxyl group can be derivatized to form chiral ethers.

-

Esterification reactions: Formation of chiral esters which can be important intermediates.

-

As a chiral auxiliary: The chiral center can direct the stereochemical outcome of subsequent reactions on an attached prochiral molecule.

The importance of chiral building blocks like this compound is growing as the pharmaceutical industry increasingly focuses on the development of single-enantiomer drugs to improve efficacy and reduce side effects.[5]

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC): Used to determine the chemical purity of the compound.

-

Chiral Gas Chromatography: Employed to determine the enantiomeric excess (e.e.) of the (R)-enantiomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy protons, the methyl protons, the methylene protons, and the methine proton. A representative ¹H NMR spectrum would show a doublet for the C1 methyl group, a singlet for the methoxy group, and complex multiplets for the C2 and C3 protons.[6]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol, and C-O stretching bands around 1100 cm⁻¹.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety and handling information.

Caption: Key safety and handling considerations for this compound.

Conclusion

This compound is a valuable chiral building block with significant potential in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in research and development.

References

-

Blaser, H. U. (2002). Synthesis of chiral building blocks for use in drug discovery. Current Opinion in Drug Discovery & Development, 5(6), 836-850. Retrieved from [Link]

-

Buchler GmbH. Chiral Building Blocks. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-1-propanol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-1-propanol, (2R)-. PubChem Compound Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 26). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Salehi, S., & Dabirmanesh, B. (2014). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Avicenna Journal of Medical Biotechnology, 6(1), 2-11. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-1-propanol. Retrieved from [Link]

Sources

- 1. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic Guide to (R)-2-Methoxypropan-1-ol for Pharmaceutical and Chemical Research

Introduction

(R)-2-Methoxypropan-1-ol (CAS: 6131-59-5) is a chiral building block of significant interest in synthetic and medicinal chemistry.[1] Its bifunctional nature, possessing both a primary alcohol and a secondary ether, combined with a defined stereocenter, makes it a valuable synthon for the enantioselective synthesis of complex molecules, including active pharmaceutical ingredients. With a molecular formula of C4H10O2 and a molecular weight of 90.12 g/mol , a thorough understanding of its structural characteristics is paramount for its effective utilization.[2]

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The content herein is structured to provide not just raw data, but a field-proven interpretation, explaining the causality behind experimental choices and analytical outcomes, thereby offering a practical and authoritative resource for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Analysis

The Causality of NMR in Stereochemical Assignment

NMR spectroscopy is the most powerful technique for the de-novo structural elucidation of organic molecules in solution. For a chiral molecule like this compound, ¹H and ¹³C NMR spectra define the molecular backbone, connectivity, and chemical environment of each atom.

While standard NMR can confirm the constitution, it cannot typically differentiate between enantiomers. To determine enantiomeric purity or assign absolute configuration via NMR, a chiral environment must be induced. This is achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent (e.g., Mosher's acid) or by employing a chiral solvating agent that forms transient, diastereomeric complexes.[3][4] These diastereomers exhibit distinct NMR signals, allowing for their quantification.[4]

Experimental Protocol: High-Resolution NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvation: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point for its good dissolving power and minimal signal overlap.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C, a proton-decoupled experiment (e.g., using the DEPT pulse sequence) is standard to simplify the spectrum and determine the type of carbon (CH₃, CH₂, CH).

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

¹H and ¹³C NMR Spectral Data Interpretation

The following tables summarize the predicted NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.55 - 3.65 | dd | 1H | H-1a (-CHH OH) |

| ~3.45 - 3.55 | dd | 1H | H-1b (-CH HOH) |

| ~3.35 - 3.45 | m | 1H | H-2 |

| ~3.38 | s | 3H | -OCH₃ |

| ~2.0 - 2.5 | br s | 1H | -OH |

| ~1.15 | d | 3H | H-3 (-CH₃) |

-

Interpretation: The protons on C1 (-CH₂OH) are diastereotopic due to the adjacent chiral center at C2. Therefore, they appear as two distinct signals, each a doublet of doublets (dd), resulting from coupling to each other (geminal coupling) and to the proton on C2 (vicinal coupling). The C2 proton, being coupled to three protons on C3 and two on C1, appears as a complex multiplet (m). The methoxy protons (-OCH₃) are chemically equivalent and uncoupled, thus appearing as a sharp singlet (s). The methyl protons on C3 are coupled only to the C2 proton, resulting in a doublet (d). The hydroxyl proton (-OH) signal is often a broad singlet (br s) and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~79-81 | CH | C-2 |

| ~67-69 | CH₂ | C-1 |

| ~58-60 | CH₃ | -OCH₃ |

| ~16-18 | CH₃ | C-3 |

-

Interpretation: The spectrum shows four distinct carbon signals, corresponding to the four unique carbon environments in the molecule.[5] The carbon bearing the methoxy group (C-2) is the most deshielded of the sp³ carbons due to the electronegativity of the two attached oxygen atoms. The carbon of the primary alcohol (C-1) appears further downfield than a typical alkane carbon. The methoxy and methyl carbons appear at the most upfield positions, consistent with their chemical environments.[5]

Visualization of ¹H-¹H Couplings

The following diagram illustrates the key spin-spin couplings in the molecule.

Caption: Key proton-proton (J) couplings in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The Role of Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Since different functional groups vibrate at characteristic frequencies, an IR spectrum serves as a molecular "fingerprint," allowing for the rapid identification of the functional groups present.[6] For this compound, IR is ideal for confirming the presence of the hydroxyl (-OH) and ether (C-O-C) groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place one to two drops of the neat liquid sample of this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically performs the background subtraction and Fourier transform to generate the final transmittance or absorbance spectrum.

IR Spectrum Interpretation

The IR spectrum is dominated by absorptions characteristic of an alcohol and an ether.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment |

| 3200 - 3600 | Strong | Broad | O-H stretch (hydrogen-bonded) |

| 2850 - 3000 | Medium-Strong | Sharp | C-H stretch (aliphatic) |

| 1050 - 1150 | Strong | Sharp | C-O stretch (ether and alcohol) |

-

Interpretation: The most prominent feature is a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is definitive for the O-H stretching vibration of an alcohol.[7][8] Its breadth is a direct consequence of intermolecular hydrogen bonding.[9] The sharp peaks just below 3000 cm⁻¹ are characteristic of C-H stretching in the methyl and methylene groups. The "fingerprint region" (below 1500 cm⁻¹) contains a very strong, sharp peak around 1050-1150 cm⁻¹, which arises from the C-O stretching vibrations of both the primary alcohol and the ether functional groups.[6][8]

Workflow for IR Analysis

Caption: Standard workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS) for Structural Confirmation

Principles of Electron Ionization and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing the molecule to eject an electron, forming a radical cation known as the molecular ion (M⁺•). This ion is often unstable and undergoes characteristic fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pattern provides a "molecular fingerprint" that can be used to deduce the structure of the original molecule.[10] Alcohols and ethers exhibit predictable fragmentation pathways, primarily alpha-cleavage and dehydration.[11][12]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like methanol or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound travels through a capillary column (e.g., a DB-5ms), separating it from any impurities based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it undergoes electron ionization (typically at 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The ions are detected, and the resulting data is plotted as a mass spectrum (relative intensity vs. m/z).

Mass Spectrum Interpretation

The mass spectrum provides the molecular weight and key structural fragments. The molecular weight of this compound is 90.12 amu.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 90 | [C₄H₁₀O₂]⁺• | Molecular Ion (M⁺•) |

| 75 | [C₃H₇O₂]⁺ | α-cleavage (Loss of •CH₃) |

| 72 | [C₄H₈O]⁺• | Dehydration (Loss of H₂O) |

| 59 | [C₃H₇O]⁺ | α-cleavage (Loss of •CH₂OH) |

| 45 | [C₂H₅O]⁺ | α-cleavage (Base Peak) |

-

Interpretation: The molecular ion peak at m/z 90 may be weak or absent, which is common for alcohols.[8][11] The most significant fragmentation pathway is alpha-cleavage, the breaking of a bond adjacent to an oxygen atom, which results in a resonance-stabilized cation.[11][12]

-

Loss of •CH₂OH (mass 31): Cleavage of the C1-C2 bond results in a prominent peak at m/z 59 .

-

Formation of m/z 45: The base peak (most intense peak) is typically observed at m/z 45 , corresponding to the [CH₃O=CH₂]⁺ ion. This fragment is highly characteristic of methyl ethers and can also form from rearrangement and fragmentation of the primary alcohol portion. The spectrum for the isomeric 1-methoxy-2-propanol confirms a base peak at m/z 45.[13]

-

-

Another common pathway for alcohols is dehydration, the loss of a water molecule (mass 18), which would yield a peak at m/z 72 .[8]

Fragmentation Pathway of this compound

Caption: Primary fragmentation pathways for this compound in EI-MS.

Conclusion

The collective analysis of NMR, IR, and MS data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity and chemical environment of the carbon-hydrogen framework. IR spectroscopy offers rapid and definitive confirmation of the essential alcohol and ether functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern, dominated by alpha-cleavage, that is consistent with the assigned structure. This comprehensive spectroscopic guide serves as a foundational resource for scientists, enabling confident identification, quality control, and utilization of this key chiral intermediate in research and development.

References

-

Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers. Retrieved from [Link]

-

Kim, H. (2019, November 14). Chiral Analysis of Alcohols Using Nuclear Magnetic Resonance. Wiley Analytical Science. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Partial 1 H NMR Spectra of Chiral Alcohols with [Ga-L1]Na at Room.... Retrieved from [Link]

-

Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]

-

Bondi, S. P., et al. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. The Fordham Undergraduate Research Journal, 1(1), Article 10. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.4: Interpretting IR Spectra. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Retrieved from [Link]

-

Coates, J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

-

Clark, J. (2014, August). interpreting infra-red spectra. Chemguide. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Chirality sensing of tertiary alcohols by a novel strong hydrogen-bonding donor – selenourea. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-1-propanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-1-propanol, (2R)-. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanol, 1-methoxy-. NIST WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

Sources

- 1. This compound | 6131-59-5 [sigmaaldrich.com]

- 2. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. research.library.fordham.edu [research.library.fordham.edu]

- 5. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2-Propanol, 1-methoxy- [webbook.nist.gov]

An In-depth Technical Guide on the Safety and Handling of (R)-2-Methoxypropan-1-ol

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for (R)-2-Methoxypropan-1-ol, tailored for researchers, scientists, and professionals in drug development. The causality behind each recommendation is explained to ensure a deep understanding of the risks and control measures.

Compound Profile and Hazard Identification

This compound (CAS No. 6131-59-5) is a chiral alcohol and ether used in industrial and scientific research.[1] Understanding its specific hazards is the foundation of a robust safety protocol. While some safety data sheets for the specific (R)-enantiomer lack detailed GHS classification, data for the racemic mixture (2-Methoxy-1-propanol, CAS No. 1589-47-5) and the (S)-enantiomer provide critical safety information that must be applied.[1][2][3]

The primary hazards are associated with its flammability, potential for serious health effects, and irritation.[3][4] It is classified as a flammable liquid and vapor, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[3][5] Crucially, it is also classified as a reproductive toxin, suspected of damaging the unborn child.[3][4]

GHS Hazard Classification

A synthesized GHS classification based on available data for closely related methoxypropanol isomers is presented below.[3][4][5]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | 🔥 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ❗ |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | corrosive |

| Reproductive Toxicity | 1B | H360D: May damage the unborn child | health hazard |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ❗ |

Physicochemical Properties

Understanding the physical properties of a substance is essential for anticipating its behavior during handling and in the event of a release.

| Property | Value | Implication for Handling |

| Molecular Formula | C4H10O2[6] | - |

| Molecular Weight | 90.12 g/mol [6] | Vapor is heavier than air, may accumulate in low-lying areas.[7] |

| Appearance | Colorless to Light yellow clear liquid[8] | Spills may be difficult to see. |

| Flash Point | ~32-41°C (90-106°F)[9] | Flammable vapors can be present at or near room temperature. Requires strict control of ignition sources.[9] |

| Boiling Point | ~130°C | Moderate volatility. |

| Water Solubility | Completely miscible | Spills can be diluted with water, but this may increase the contaminated area. |

| Vapor Density | ~3.11 (Air = 1)[10] | Vapors are heavier than air and may travel along the ground to distant ignition sources.[7][10] |

A Proactive Safety Framework: The Hierarchy of Controls

To mitigate the identified risks, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective measures to ensure personnel safety and experimental integrity.

Sources

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. carlroth.com [carlroth.com]

- 8. 2-Methoxypropan-1-ol | 1589-47-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Safe Handling of (R)-2-Methoxypropan-1-ol

This guide provides a comprehensive overview of the material safety data for (R)-2-Methoxypropan-1-ol (CAS: 6131-59-5), a chiral solvent and building block frequently utilized in pharmaceutical research and asymmetric synthesis. Moving beyond the standard template of a Safety Data Sheet (SDS), this document is structured to provide researchers, scientists, and drug development professionals with the causal reasoning behind safety protocols, ensuring a proactive and informed approach to laboratory safety.

Scientific Context and Hazard Identification

This compound is a valuable chiral intermediate. However, its utility in sensitive applications is matched by a significant hazard profile that demands rigorous adherence to safety protocols. Its structural similarity to other glycol ethers, a class of solvents known for potential reproductive and developmental toxicity, underscores the importance of a thorough risk assessment.

The primary hazards associated with this compound are systematically categorized by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. A failure to appreciate these classifications is a primary contributor to laboratory incidents. The substance is classified as a flammable liquid that can cause severe skin and eye damage, respiratory irritation, and is suspected of damaging the unborn child.[1][2][3][4][5]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram |

|---|---|---|---|

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | 🔥 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ❗ |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | corrosive |

| Reproductive Toxicity | 1B | H360D: May damage the unborn child | health hazard |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ❗ |

Source: Synthesized from multiple SDS sources.[1][2][3][4][5]

The reproductive toxicity classification (H360D) is of paramount concern, particularly in diverse laboratory environments.[2][3][5] This classification is based on evidence suggesting the potential for harm to a developing fetus.[6][7] Consequently, stringent exposure controls are not merely recommended; they are essential for ensuring personnel safety.

Proactive Exposure Control and Personal Protection

Effective risk mitigation hinges on a multi-layered approach that prioritizes engineering controls and is supplemented by appropriate Personal Protective Equipment (PPE). The causality is simple: engineering controls remove the hazard at the source, while PPE provides a final barrier of defense.

Engineering Controls: The First Line of Defense

Given the respiratory irritation potential (H335) and the flammability (H226), all manipulations of this compound must be conducted within a certified chemical fume hood.[8][9] The fume hood provides sufficient ventilation to keep vapor concentrations below occupational exposure limits and contains any potential splashes or aerosol generation. Furthermore, due to its flash point of approximately 41°C, solvent vapors can form an explosive mixture with air.[2][10] Therefore, all electrical equipment within the workspace must be intrinsically safe or explosion-proof, and containers must be grounded and bonded during transfers to prevent static discharge, a common ignition source.[2][11]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE must directly address the identified hazards. The protocols below are designed as a self-validating system; if any component is missing, the protective ensemble is incomplete and work should not proceed.

Experimental Protocol: Donning and Doffing PPE

-

Pre-Donning Inspection: Visually inspect all PPE for signs of degradation, punctures, or defects. Discard and replace any compromised items.

-

Hand Protection: Don chemically resistant gloves. While specific breakthrough times are not widely published for this exact chemical, nitrile or neoprene gloves are generally recommended for glycol ethers. Always double-glove if handling larger quantities or for extended periods. Causality: The H315 classification (Causes skin irritation) necessitates an impermeable barrier to prevent direct contact.[2][3][5]

-